molecular formula C23H24N2O5S B5215709 N~1~-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5215709
M. Wt: 440.5 g/mol
InChI Key: WIYHXQQFNBSPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as MPA-Gly, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In

Mechanism of Action

The mechanism of action of MPA-Gly involves its selective inhibition of GlyT1. This inhibition leads to an increase in extracellular glycine levels, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity. Additionally, glycine has been shown to have a neuroprotective effect, which may be relevant to the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPA-Gly has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GlyT1 and subsequent increase in extracellular glycine levels, MPA-Gly has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic effects, and may be relevant to the treatment of chronic pain. Additionally, MPA-Gly has been shown to have anti-inflammatory effects, which may be relevant to the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPA-Gly in lab experiments is its high potency and selectivity for GlyT1. This allows for precise manipulation of extracellular glycine levels, which can be useful in studying the role of glycine in various physiological and pathological processes. However, MPA-Gly has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems, such as the glutamate and GABA systems, may complicate its interpretation in some experiments.

Future Directions

There are many potential future directions for research on MPA-Gly. One area of interest is the role of glycine in the pathophysiology of various neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, the use of MPA-Gly as a therapeutic agent for these disorders is an area of active investigation. Another potential direction for research is the development of more potent and selective GlyT1 inhibitors, which may have improved efficacy and fewer side effects compared to MPA-Gly. Finally, the use of MPA-Gly in combination with other drugs, such as NMDA receptor antagonists, may have synergistic effects that could be useful in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of MPA-Gly involves several steps. First, 4-methoxybenzylamine is reacted with 2-methoxybenzaldehyde to form 1-(4-methoxybenzyl)-2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methoxybenzyl)-N-(2-methoxyphenyl)-N-(phenylsulfonyl)ethylamine. Finally, this compound is reacted with glycine to form N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide. The purity of the final product can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MPA-Gly has been used in a variety of scientific research applications. It has been found to be a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. This inhibition leads to an increase in extracellular glycine levels, which has been shown to have a variety of effects on neuronal function. MPA-Gly has been used to study the role of glycine in synaptic plasticity, learning and memory, and the pathophysiology of various neurological disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-19-14-12-18(13-15-19)16-24-23(26)17-25(21-10-6-7-11-22(21)30-2)31(27,28)20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHXQQFNBSPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.